Bzl-His-OMe 2 HCl
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Overview
Description
Benzyl-L-histidine methyl ester dihydrochloride, commonly referred to as Bzl-His-OMe 2 HCl, is a chemical compound with the molecular formula C₁₄H₁₇N₃O₂ · 2 HCl and a molecular weight of 332.23 . This compound is a derivative of histidine, an essential amino acid, and is often used in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bzl-His-OMe 2 HCl is typically synthesized through the esterification of histidine with methanol, followed by benzylation. The reaction conditions often involve the use of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:
Esterification: Histidine reacts with methanol in the presence of an acid catalyst to form histidine methyl ester.
Benzylation: The histidine methyl ester is then reacted with benzyl chloride to introduce the benzyl group.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Bzl-His-OMe 2 HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original histidine form.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Histidine and its derivatives.
Substitution: Various substituted benzyl-histidine methyl esters.
Scientific Research Applications
Bzl-His-OMe 2 HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Bzl-His-OMe 2 HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to various biochemical effects. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
L-Histidine methyl ester dihydrochloride: Similar structure but lacks the benzyl group.
N-alpha-benzyl-L-histidine methyl ester dihydrochloride: Another derivative with slight structural variations.
Boc-His-OH: A protected form of histidine used in peptide synthesis.
Uniqueness
Bzl-His-OMe 2 HCl is unique due to its benzyl group, which enhances its chemical reactivity and binding affinity to molecular targets. This makes it particularly useful in biochemical research and industrial applications .
Properties
IUPAC Name |
methyl 2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSACUQIXYWWVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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